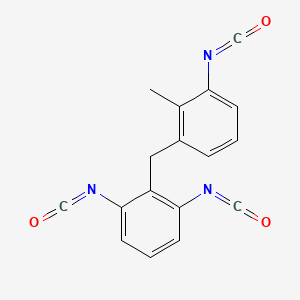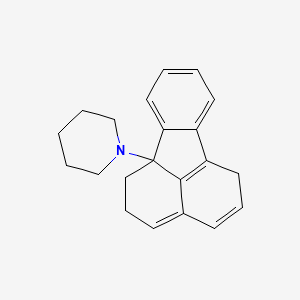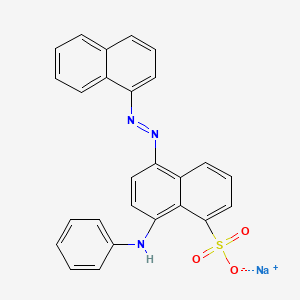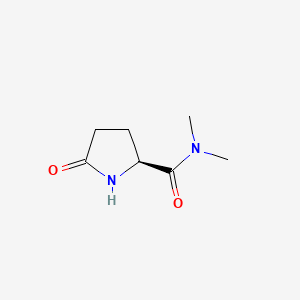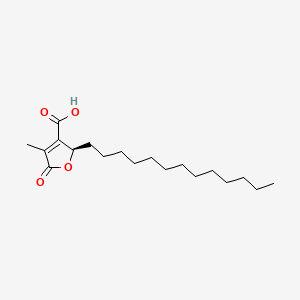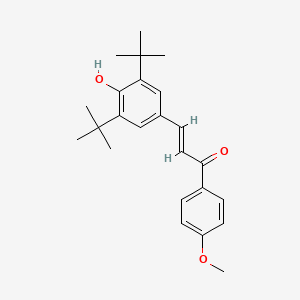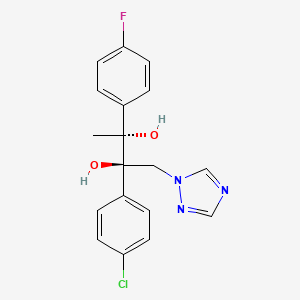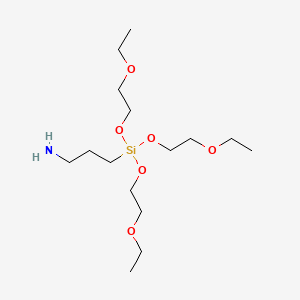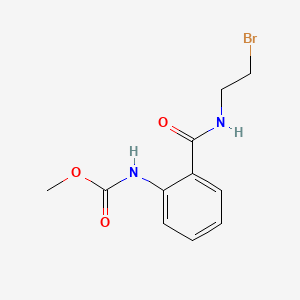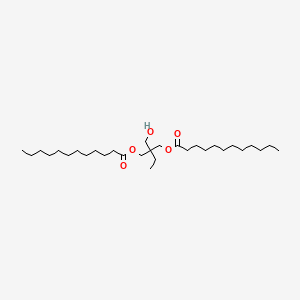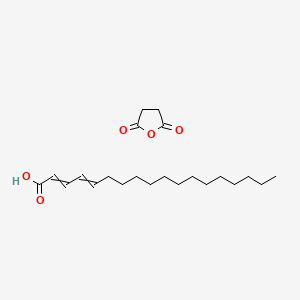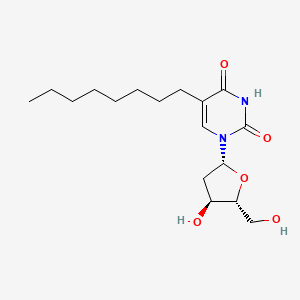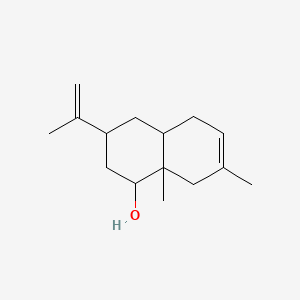
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol is a complex organic compound with a unique structure It is characterized by its octahydro-naphthol core, which is substituted with dimethyl and methylvinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Hydrogenation: The initial step often involves the hydrogenation of a naphthalene derivative to form the octahydro-naphthol core.
Alkylation: Subsequent alkylation reactions introduce the dimethyl and methylvinyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation and alkylation reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-1-naphthol: Lacks the methylvinyl group.
1,2,3,4,4a,5,8,8a-Octahydro-3-(1-methylvinyl)-1-naphthol: Lacks one of the dimethyl groups.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
85098-90-4 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
7,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,5,8-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-7-13-6-5-11(3)9-15(13,4)14(16)8-12/h5,12-14,16H,1,6-9H2,2-4H3 |
Clave InChI |
PUKGQEFEWDTAKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2CC(CC(C2(C1)C)O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


